N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. The BTK pathway plays a crucial role in the development and activation of B-cells, which are responsible for producing antibodies that help fight infections. TAK-659 has shown promising results in preclinical studies and is being investigated for its potential use in the treatment of various B-cell malignancies.
Mecanismo De Acción
TAK-659 targets the N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide pathway, which is involved in the development and activation of B-cells. N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. When B-cells are activated by an antigen, N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide is activated and initiates a signaling cascade that leads to the production of antibodies. In B-cell malignancies, the N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide pathway is often dysregulated, leading to uncontrolled proliferation and survival of malignant B-cells. TAK-659 inhibits N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide and blocks this signaling cascade, leading to apoptosis of malignant B-cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent inhibitory effects on N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide activity in vitro and in vivo. In preclinical studies, TAK-659 has been shown to induce apoptosis in B-cell lymphoma cell lines and inhibit the growth of B-cell lymphoma xenografts in mice. In addition, TAK-659 has been shown to have synergistic effects when combined with other agents, such as venetoclax and lenalidomide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TAK-659 is its specificity for the N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide pathway, which reduces the risk of off-target effects. In addition, TAK-659 has been shown to have good pharmacokinetic properties and is well-tolerated in preclinical studies. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for the development of TAK-659. One area of interest is the use of TAK-659 in combination with other agents for the treatment of B-cell malignancies. Preclinical studies have shown that TAK-659 has synergistic effects when combined with other agents, such as venetoclax and lenalidomide. Another area of interest is the development of TAK-659 as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus. The N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide pathway is also involved in the development and activation of autoimmune B-cells, and TAK-659 has shown promising results in preclinical studies for the treatment of autoimmune diseases. Finally, there is potential for the development of TAK-659 as a diagnostic tool for B-cell malignancies. N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide expression is often upregulated in B-cell malignancies, and TAK-659 could be used as a probe to detect N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide expression in tumor tissues.
Métodos De Síntesis
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 2,4-dichloropyrimidine with 2-thiophenemethanol to form 2-(2-thienyl)pyrimidine-4,6-diol. This intermediate is then reacted with 2,6-dichloro-4-(trifluoromethyl)pyrimidine and potassium carbonate to form 2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide. Finally, this compound is reacted with tetrahydrofuran-2-ylmethylamine to form TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that TAK-659 inhibits the N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide pathway and induces apoptosis (programmed cell death) in B-cell lymphoma cell lines. In addition, TAK-659 has been shown to have synergistic effects when combined with other agents, such as venetoclax and lenalidomide.
Propiedades
Nombre del producto |
N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide |
---|---|
Fórmula molecular |
C16H16F3N3O2S2 |
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
N-(oxolan-2-ylmethyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C16H16F3N3O2S2/c17-16(18,19)13-7-11(12-4-2-6-25-12)21-15(22-13)26-9-14(23)20-8-10-3-1-5-24-10/h2,4,6-7,10H,1,3,5,8-9H2,(H,20,23) |
Clave InChI |
SKHPAVHEOCDNLI-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
SMILES canónico |
C1CC(OC1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.